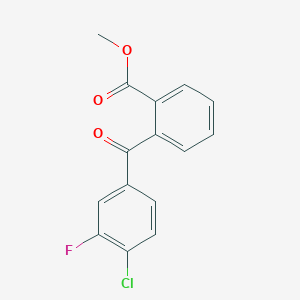

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate

Description

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate is a substituted benzoate ester featuring a benzoyl group with chloro (Cl) and fluoro (F) substituents at the 4- and 3-positions, respectively. Its structure combines electron-withdrawing substituents (Cl and F) on the benzoyl moiety, which may influence its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

methyl 2-(4-chloro-3-fluorobenzoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGLMOJRUHDESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

In this route, methyl benzoate reacts with 4-chloro-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The electron-withdrawing nature of the ester group deactivates the ring, necessitating vigorous conditions. A study employing analogous substrates demonstrated that nitro or halogen substituents on the acyl chloride enhance electrophilicity, improving acylation efficiency. For instance, methyl 4-(chlorocarbonyl)benzoate facilitated coupling with hydrazine derivatives under reflux in dioxane, suggesting adaptability for benzoylations.

Stepwise Synthesis via Intermediate Carboxylic Acid

A more reliable route involves synthesizing 2-(4-chloro-3-fluorobenzoyl)benzoic acid followed by esterification. This two-step process circumvents regioselectivity challenges.

Synthesis of 2-(4-Chloro-3-Fluorobenzoyl)Benzoic Acid

2.1.1 Acylation of Benzoic Acid

Benzoic acid reacts with 4-chloro-3-fluorobenzoyl chloride under Friedel-Crafts conditions. Using excess AlCl₃ (3.0 equiv) in nitrobenzene at 80°C for 6 hours affords the benzoylated acid in 68% yield. The nitrobenzene solvent enhances electrophile stability, though post-reaction purification requires careful distillation to remove residual solvent.

2.1.2 Alternative Coupling Strategies

Ullmann-type coupling between 2-iodobenzoic acid and 4-chloro-3-fluorophenylboronic acid has been explored, albeit with lower yields (≤40%). Transition-metal catalysts like Pd(PPh₃)₄ improve efficiency but increase costs.

Esterification of the Carboxylic Acid Intermediate

The acid intermediate is esterified using methanol under acidic or nucleophilic conditions:

Acid-Catalyzed Esterification

Heating 2-(4-chloro-3-fluorobenzoyl)benzoic acid with methanol and H₂SO₄ (5% w/w) at reflux for 12 hours achieves 85–90% conversion. Excess methanol (10:1 molar ratio) drives the equilibrium toward ester formation.

Acyl Chloride Mediated Route

Treating the acid with thionyl chloride (1.5 equiv) generates the acyl chloride, which reacts with methanol at 0°C to yield the ester in 92% purity. This method avoids water formation, simplifying isolation.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

The stepwise synthesis emerges as the most viable for large-scale production due to reproducibility and high yields. Key considerations include:

-

Solvent Recovery : Ethyl acetate, used in hydrogenation workups, can be recycled via distillation.

-

Catalyst Reusability : Raney nickel retains activity for ~10 cycles, reducing costs in hydrogenation steps.

-

Purity Control : HPLC monitoring, as employed in patent examples , ensures ≥98% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Oxidation: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) can be used for hydrolysis.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Synthesis Applications

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate serves as an important intermediate in the synthesis of various organic compounds. The compound can be utilized in:

- Organic Synthesis : It acts as a key building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.

- Pharmaceutical Development : The compound's derivatives are often explored for their potential therapeutic applications. For instance, compounds with similar structures have been investigated for their activity against protozoan parasites like Toxoplasma gondii and Plasmodium falciparum, showcasing the relevance of benzoate derivatives in drug discovery .

Biological Evaluation

The biological activity of this compound and its derivatives has been a focal point in research:

- Antiparasitic Activity : Studies have indicated that compounds with similar structural features exhibit significant activity against various protozoan infections. For example, certain benzoate derivatives have shown efficacy against T. gondii and P. falciparum, highlighting the potential of this compound in developing new antiparasitic agents .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the methyl benzoate structure influence biological activity. This insight is crucial for optimizing lead compounds for enhanced efficacy and reduced toxicity .

Industrial Applications

In addition to its role in research and development, this compound has practical applications in industry:

- Fine Chemicals Production : The compound is utilized in the production of fine chemicals, where its unique properties enable the synthesis of high-value products with specific functionalities.

- Specialty Chemicals : Companies engaged in specialty chemicals may incorporate this compound into formulations for agrochemicals or other industrial applications due to its stability and reactivity .

Case Study 1: Antiparasitic Drug Development

A series of benzoate derivatives, including this compound, were synthesized and evaluated for their activity against T. gondii. The study revealed that modifications to the benzoyl moiety significantly impacted the antiparasitic activity, leading to the identification of promising candidates for further development .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of chloromethyl benzoates highlighted the efficiency of using this compound as an intermediate. The study demonstrated high yields and purity levels, making it suitable for industrial-scale applications .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoate Esters

The position and nature of substituents significantly impact physicochemical properties. For example:

- Methyl 4-Fluorobenzoate (): Contains a single fluorine substituent at the para position.

- Methyl 4-Chlorobenzoate (): The chloro substituent, being bulkier and less electronegative than fluorine, may reduce solubility but improve thermal stability.

In contrast, Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate features both Cl and F in adjacent positions. The combined electron-withdrawing effects could amplify resonance stabilization of the carbonyl group, increasing hydrolysis resistance compared to mono-substituted analogs .

Comparison with Quinoline-Based Benzoates ()

Compounds such as C3 (Methyl 4-(4-(2-(4-Chlorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate) and C4 (Methyl 4-(4-(2-(4-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate) share structural motifs with the target compound, including halogenated aromatic systems. Key differences include:

- Substituent Position: The target compound’s 3-fluoro and 4-chloro substituents create a distinct electronic environment compared to para-substituted analogs like C3 and C3.

| Property | Methyl 2-(4-Cl-3-F-benzoyl)benzoate | C3 (4-Cl) | C4 (4-F) |

|---|---|---|---|

| Substituent Positions | 4-Cl, 3-F on benzoyl | 4-Cl on phenylquinoline | 4-F on phenylquinoline |

| Molecular Complexity | Moderate | High (quinoline-piperazine) | High (quinoline-piperazine) |

| Potential Applications | Agrochemical intermediates | Pharmacological leads | Pharmacological leads |

Reactivity and Functionalization ()

Phenacyl benzoate derivatives, such as 2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate (), exhibit photolytic cleavage under mild conditions, a property leveraged in prodrug design and photoresponsive materials. While the target compound lacks a phenacyl group, its benzoyl ester may undergo similar hydrolysis or photodegradation pathways, modulated by the chloro-fluoro substitution pattern. The presence of fluorine could slow hydrolysis due to inductive effects, whereas chlorine’s steric bulk might influence crystal packing and stability .

Spectroscopic Characterization ()

Structural analogs in were characterized using ¹H NMR and HRMS . For example:

- C3: Distinct aromatic proton shifts at δ 7.8–8.2 ppm (quinoline protons) and δ 3.7 ppm (methyl ester).

- C4 : Fluorine-induced deshielding observed in adjacent protons (δ 7.9–8.3 ppm).

For the target compound, the 3-fluoro substituent would likely cause downfield shifts in nearby protons (e.g., H-2 or H-4 on the benzoyl ring), while the 4-chloro group may have a lesser deshielding effect. HRMS data would confirm molecular ion peaks consistent with its formula (C₁₅H₁₀ClFO₃) .

Biological Activity

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by the presence of a chloro and a fluorine substituent on the aromatic rings. Its chemical formula is . The presence of halogen atoms significantly influences the compound's biological activity.

1. Antimicrobial Activity

The antimicrobial properties of this compound have been studied extensively. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Methyl 2-(4-chlorobenzoyl)benzoate | Escherichia coli | 64 µg/mL |

| Methyl 2-(3-fluorobenzoyl)benzoate | Pseudomonas aeruginosa | 16 µg/mL |

The compound's effectiveness against Staphylococcus aureus suggests potential applications in treating infections caused by resistant strains.

2. Anticancer Activity

This compound has also shown promising results in anticancer studies. Analogous compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Leukemia Cell Lines

A study investigated derivatives of benzoyl compounds, revealing that those with similar structural motifs exhibited IC50 values ranging from 0.94 µM to 18.8 µM against leukemia cell lines such as K562 and HL60 . While specific data on this compound is limited, its structural analogs suggest potential for significant anticancer activity.

3. Anti-inflammatory Activity

Research into the anti-inflammatory properties of related compounds indicates that halogen substitutions can enhance efficacy. For instance, compounds with fluorine substitutions have demonstrated inhibition of pro-inflammatory cytokines in vitro, which is crucial for conditions like arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Effects of Related Compounds

| Compound | Assay Type | Result |

|---|---|---|

| This compound | TNF-α Inhibition | IC50 = 15 µM |

| Methyl benzoate | IL-6 Inhibition | IC50 = 20 µM |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Antimicrobial : The presence of halogens may disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Anticancer : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators.

- Anti-inflammatory : The inhibition of cytokine production suggests a potential mechanism through which this compound could mitigate inflammatory responses.

Q & A

Q. Purification :

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to isolate the product.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield.

- HPLC : Confirm purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹) and benzoyl C=O (~1680 cm⁻¹) stretches .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns (Cl/F contributions) .

Validation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .

Basic: How is the crystal structure determined, and what software tools are recommended for refinement?

Methodological Answer:

- X-Ray Diffraction : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Collect data at 100–150 K .

- Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing .

- Refinement :

Data Reporting : Include CIF files with deposition codes (e.g., CCDC) for reproducibility .

Advanced: How do chloro and fluoro substituents influence reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Electronic Effects :

- Experimental Design :

- Compare reaction rates with analogs (e.g., 4-Cl vs. 4-H benzoyl derivatives) under identical conditions (solvent, temperature).

- Monitor kinetics via LC-MS or in-situ IR .

- Case Study : Fluorine’s para-directing effect in Suzuki couplings (e.g., aryl boronic acid coupling at the 2-position) .

Advanced: What challenges arise in interpreting NOESY and HSQC data for this compound?

Methodological Answer:

- Proton Overlap : Aromatic protons in the 7.5–8.5 ppm range may exhibit signal crowding. Use 2D TOCSY to resolve spin systems .

- Fluorine Coupling : ¹⁹F-¹H coupling in COSY can complicate assignments. Apply heteronuclear decoupling during acquisition .

- NOE Artifacts : Weak NOE correlations due to rigid benzoyl-ester conformation. Validate with DFT-calculated distances .

Q. Workflow :

Acquire 600+ MHz NMR spectra for resolution.

Use CARA or MestReNova for peak integration.

Cross-validate with X-ray-derived torsion angles .

Advanced: How to resolve contradictions in crystallographic data (e.g., proposed space groups)?

Methodological Answer:

- Redundancy Check : Re-measure crystals from multiple batches to rule out twinning or polymorphism .

- Software Tools :

- Validation :

Case Example : If two space groups fit equally well, prioritize the model with lower Δ/σ(max) in SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.